5-bromo-2-methoxy-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide is an aromatic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and an N-(4-methylphenyl) substituent on the benzamide moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 2nd position through a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Amidation: The final step involves the formation of the benzamide moiety by reacting the brominated and methoxylated benzene derivative with 4-methylphenylamine (p-toluidine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Major Products
Oxidation: 5-bromo-2-formyl-N-(4-methylphenyl)benzamide.
Reduction: 2-methoxy-N-(4-methylphenyl)benzamide.
Substitution: 5-hydroxy-2-methoxy-N-(4-methylphenyl)benzamide or 5-amino-2-methoxy-N-(4-methylphenyl)benzamide.
Scientific Research Applications
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxy-N-(4-methylphenyl)methylbenzamide: Similar structure but with a methyl group on the benzamide moiety.
2-bromo-5-fluoro-N-methylbenzamide: Contains a fluorine atom instead of a methoxy group and a methyl group on the benzamide moiety.
4-bromo-N-(2-methylphenyl)benzamide: Bromine atom at the 4th position and a 2-methylphenyl substituent.
Uniqueness
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-3-6-12(7-4-10)17-15(18)13-9-11(16)5-8-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVZGHQJQDQDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.